TFA-Hexylaminolinker Phosphoramidite

Oligonucleotide Synthesis Deprotection Chemistry Workflow Efficiency

TFA-Hexylaminolinker Phosphoramidite (CAS 133975-85-6) is a 5'-amino modifier used in automated solid-phase oligonucleotide synthesis. It comprises a trifluoroacetyl (TFA)-protected primary amine on a six-carbon (C6) spacer arm.

Molecular Formula C17H31F3N3O3P
Molecular Weight 413.4 g/mol
CAS No. 133975-85-6
Cat. No. B1681293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTFA-Hexylaminolinker Phosphoramidite
CAS133975-85-6
Molecular FormulaC17H31F3N3O3P
Molecular Weight413.4 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCCCCCNC(=O)C(F)(F)F)OCCC#N
InChIInChI=1S/C17H31F3N3O3P/c1-14(2)23(15(3)4)27(26-13-9-10-21)25-12-8-6-5-7-11-22-16(24)17(18,19)20/h14-15H,5-9,11-13H2,1-4H3,(H,22,24)
InChIKeySMMKTKILBQHSFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TFA-Hexylaminolinker Phosphoramidite (CAS 133975-85-6): A Base-Labile Amino Modifier for High-Yield Oligonucleotide Conjugation


TFA-Hexylaminolinker Phosphoramidite (CAS 133975-85-6) is a 5'-amino modifier used in automated solid-phase oligonucleotide synthesis. It comprises a trifluoroacetyl (TFA)-protected primary amine on a six-carbon (C6) spacer arm [1]. This building block is specifically designed to introduce a functional amine handle at the 5'-terminus of an oligonucleotide, enabling post-synthesis conjugation to a variety of labels, including fluorophores, biotin, and therapeutic ligands . The TFA protecting group is base-labile, allowing for a streamlined single-step deprotection under standard ammonia cleavage conditions without the need for an additional acid treatment step [1][2].

Why the TFA-C6 Amino Modifier (CAS 133975-85-6) is Not a Generic Substitute for Other Amino Linkers


Simple substitution of this compound with another amino linker, such as an MMT-protected version, is not straightforward. The choice of protecting group and spacer arm dictates the entire downstream workflow for oligonucleotide purification and conjugation [1]. The base-labile TFA group is fully removed during the standard ammonia cleavage and deprotection step, eliminating the need for an additional acid deprotection step required for MMT groups. This streamlined process is ideal when no intermediate purification is required . However, this also means the TFA group cannot be used as a hydrophobic handle for 'trityl-on' reverse-phase HPLC purification, a common technique facilitated by the acid-labile MMT group . Selecting the TFA version therefore commits the user to a different purification and conjugation strategy, directly impacting synthetic efficiency and final product yield. The physical state (viscous oil) also necessitates specific handling and storage protocols compared to solid alternatives like PDA-modified reagents [2].

Quantitative Performance Data for TFA-Hexylaminolinker Phosphoramidite (CAS 133975-85-6)


Streamlined Deprotection: Single-Step vs. Two-Step Process

The TFA protecting group is quantitatively removed during the standard ammonia cleavage and deprotection step, contrasting with MMT-protected amino linkers which require an additional, separate acid deprotection step. This reduces total processing time and simplifies the workflow [1]. The TFA deprotection is a one-step process, while MMT requires a two-step process .

Oligonucleotide Synthesis Deprotection Chemistry Workflow Efficiency

Higher Effective Amine Yield in Ammonia Deprotection vs. PDA Amino Modifier

Under standard ammonium hydroxide deprotection conditions, the TFA group is completely removed, providing a free amine for conjugation [1]. In contrast, the phthalic acid diamide (PDA) protected amino modifier, while offering solid-state handling benefits, undergoes only partial deprotection with ammonium hydroxide, yielding approximately 80% active amine [2][3].

Deprotection Efficiency Conjugation Yield Solid-Phase Synthesis

Lower Molecular Weight and Higher Molar Purity for Precise Coupling

The TFA-hexylaminolinker phosphoramidite has a lower molecular weight (413.42 g/mol) than the MMT-protected equivalent (589.75 g/mol) . Additionally, its purity specification is typically ≥98% (31P-NMR) , which is higher than the ≥97% (RP-HPLC) purity specified for the MMT analog . The combination of lower molecular weight and higher purity ensures more accurate molar calculations for coupling reactions and minimizes the presence of non-reactive impurities.

Oligonucleotide Synthesis Coupling Efficiency Analytical Purity

Optimized Spacer Length for Efficient Bioconjugation in Antisense Oligonucleotides

The six-carbon (C6) spacer arm provided by this compound is the established industry standard for efficient conjugation of large payloads to antisense oligonucleotides (ASOs). A 2015 study demonstrated a robust and efficient solution-phase conjugation strategy using this exact linker to attach triantennary GalNAc clusters (molecular weight ~2000 Da) onto 5'-hexylamino modified ASOs (molecular weight ~8000 Da) at milligram to multigram scale [1].

Antisense Oligonucleotide (ASO) GalNAc Conjugation Drug Development

Validated Application Scenarios for TFA-Hexylaminolinker Phosphoramidite (CAS 133975-85-6)


Streamlined Synthesis of 5'-Labeled Oligonucleotides for High-Throughput Assays

Ideal for facilities requiring a high-throughput, single-step deprotection workflow. The TFA group is removed during standard ammonia cleavage, eliminating the need for a separate acid deprotection and subsequent desalting step required for MMT-protected amino linkers. This reduces processing time and allows for direct conjugation of the crude 5'-amine oligonucleotide to amine-reactive labels like NHS-ester dyes or biotin, which is particularly advantageous for generating large numbers of labeled probes for qPCR, microarrays, or FISH .

Large-Scale Conjugation of Therapeutic Oligonucleotides (e.g., GalNAc-ASOs)

The compound is a proven building block for manufacturing GalNAc-conjugated antisense oligonucleotides (ASOs), a key platform for targeted RNA therapeutics. Its C6 spacer provides optimal geometry for efficient conjugation of bulky GalNAc clusters in solution-phase reactions, as demonstrated in robust protocols for milligram to multigram scale synthesis [1]. Procurement for this application is justified by its demonstrated performance in a regulated, high-value production environment.

Attachment of 5'-Modifications Requiring Proximity (e.g., Certain Quenchers or Small Labels)

The six-carbon (C6) linker arm provides a shorter, more rigid spacer compared to a C12 linker, making it suitable for attaching labels or functional groups where proximity to the oligonucleotide is required or not detrimental. For instance, it can be used to attach quencher molecules where close interaction with a fluorophore is essential for FRET efficiency, or for small haptens like digoxigenin .

3'-End Blocking for PCR and Primer Extension Assays

While this compound is a 5'-modifier, the C6-amino modification it introduces is also available as a 3'-modification (e.g., Amino-ON CPG) for blocking the 3'-end of an oligonucleotide. Data shows that a 3'-amino-modified C6 group is a highly effective polymerase blocker, leaving ≤1% of oligonucleotides unblocked, which is superior to a 3'-phosphate block (up to 2% unblocked) [2]. This is a critical application for preventing primer-dimer formation in PCR assays.

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